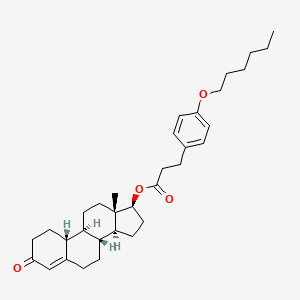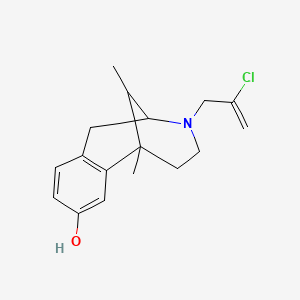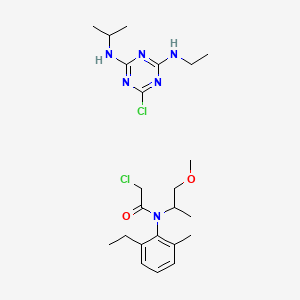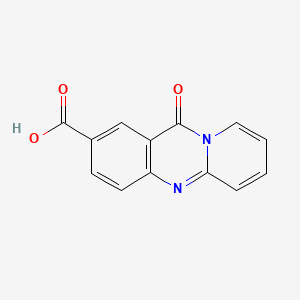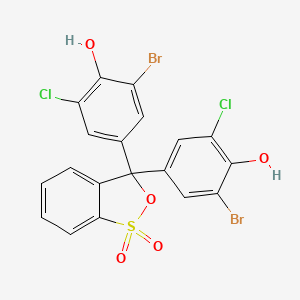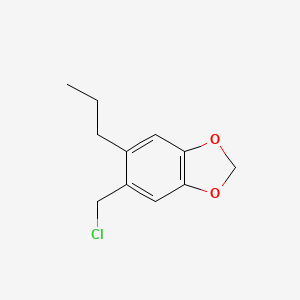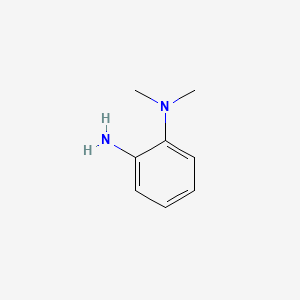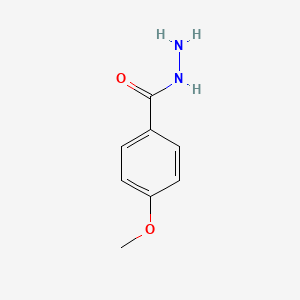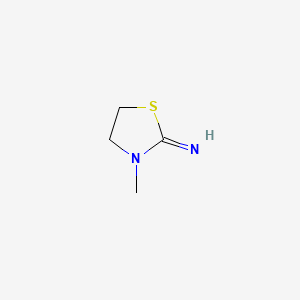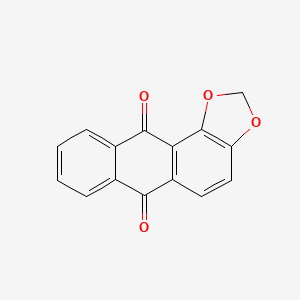
Morindaparvin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morindaparvin A is an anthraquinone.
Aplicaciones Científicas De Investigación
Cytotoxic Properties in Leukemia Treatment
Morindaparvin A, isolated from Morinda parvifolia, has demonstrated significant cytotoxic properties, particularly in the context of leukemia treatment. Studies have identified morindaparvin A as a potent antileukemic compound due to its ability to induce cytotoxicity in cancer cells (Chang & Lee, 1984).
Anticancer Effects
Research on Morinda parvifolia, the source of morindaparvin A, has led to the discovery of various compounds, including morindaparvins C-G, that exhibit moderate cytotoxic effects against human cancer cell lines by up-regulating p53 transcriptional activity. This suggests potential applications of morindaparvin A in cancer therapy (Kang et al., 2016).
Enhancing p53 mRNA Expression
Morindaparvin A has been studied for its impact on p53 mRNA expression. The research indicates that compounds derived from Morinda parvifolia, including morindaparvin A, significantly enhance p53 mRNA expression in A2780 cells, hinting at its potential in regulating cancer cell growth and apoptosis (Su et al., 2018).
Hepatoprotective Activity
Morindaparvin A-related compounds have demonstrated hepatoprotective activities. They have shown efficacy in reducing levels of liver enzymes in animal models of hepatitis, suggesting a potential therapeutic application in liver protection and treatment of liver diseases (Su et al., 2019).
Propiedades
Número CAS |
41621-32-3 |
|---|---|
Nombre del producto |
Morindaparvin A |
Fórmula molecular |
C15H8O4 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
naphtho[2,3-g][1,3]benzodioxole-6,11-dione |
InChI |
InChI=1S/C15H8O4/c16-13-8-3-1-2-4-9(8)14(17)12-10(13)5-6-11-15(12)19-7-18-11/h1-6H,7H2 |
Clave InChI |
YBXYYSSRAZPEGN-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
C1OC2=C(O1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Otros números CAS |
41621-32-3 |
Sinónimos |
morindaparvin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



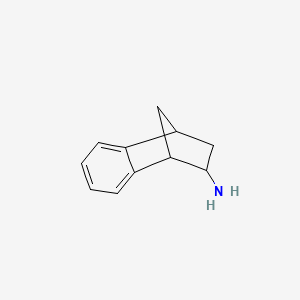
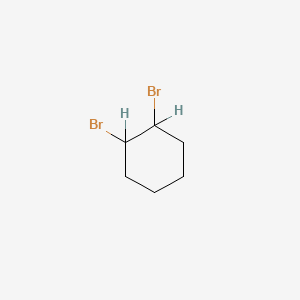
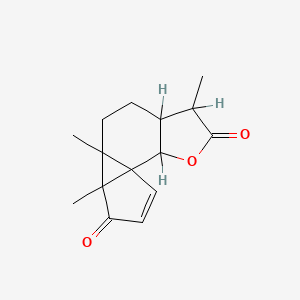
![10H-1,2,4-Triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole, 3,10-dimethyl-](/img/structure/B1204523.png)
